

Synthesis of 3-Octanamine via Leuckart Reaction: An Application Note and Protocol

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Compound of Interest

Compound Name: 3-Octanamine

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Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of **3-octanamine**, a valuable building block in pharmaceutical and chemical research. The synthesis is achieved through the reductive amination of 3-octanone via the Leuckart reaction, a robust and well-established method. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and expected results, including the physicochemical properties and predicted spectral data of the final product. Additionally, a clear workflow diagram is provided to visually guide researchers through the synthesis process.

Introduction

Primary aliphatic amines are crucial intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. **3-Octanamine**, with its eight-carbon chain and an amino group at the third position, serves as a versatile synthon for the introduction of a lipophilic alkyl chain. The Leuckart reaction offers a direct and efficient method for the synthesis of such amines from corresponding ketones, utilizing ammonium formate as both the nitrogen source and the reducing agent. This one-pot reaction is particularly advantageous for its operational simplicity and cost-effectiveness.

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
3-Octanone	≥98%	Sigma-Aldrich	-
Ammonium Formate	≥97%	Sigma-Aldrich	-
Concentrated Hydrochloric Acid	36-38%	Fisher Scientific	-
Diethyl Ether	Anhydrous	Fisher Scientific	-
Sodium Hydroxide	Pellets, ≥97%	VWR	-
Anhydrous Calcium Chloride	Granular	VWR	-
Deionized Water	-	In-house	-

Physicochemical Data of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
3-Octanone	C ₈ H ₁₆ O	128.21[1]	167-168	0.822[1]
Ammonium Formate	CH ₅ NO ₂	63.06[2][3]	Decomposes at 180	1.26[3]
3-Octanamine	C ₈ H ₁₉ N	129.24[4]	161-163	0.784 (Predicted)

Experimental Protocol

This protocol is adapted from the established Leuckart synthesis of aliphatic amines.

1. Reaction Setup:

- To a 250 mL four-necked round-bottom flask equipped with a dropping funnel, a thermometer, a mechanical stirrer, and a condenser, add 54.3 g (0.86 mol) of ammonium formate.

- Begin stirring and heat the flask in a heating mantle to 120-130°C to melt the ammonium formate.

2. Addition of 3-Octanone:

- Once the ammonium formate is completely melted and the temperature is stable, add 22.0 g (0.172 mol) of 3-octanone dropwise from the dropping funnel over a period of 30 minutes.
- Maintain the reaction temperature at 130-140°C for 7 hours. Any ketone that distills and collects in the condenser should be returned to the reaction flask.

3. Hydrolysis of the Formyl Intermediate:

- After 7 hours, allow the reaction mixture to cool to room temperature.
- Add 110 mL of concentrated hydrochloric acid (36-38%) to the flask.
- Heat the mixture to reflux (approximately 110°C) and maintain for 8 hours to hydrolyze the intermediate N-formyl-**3-octanamine**.

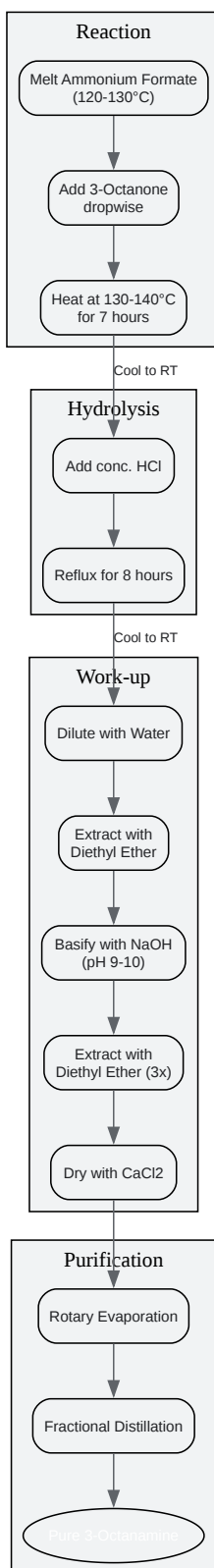
4. Work-up and Isolation:

- After hydrolysis, cool the mixture to room temperature and let it stand overnight.
- Dilute the mixture with 100 mL of deionized water.
- Extract the aqueous solution with 50 mL of diethyl ether to remove any unreacted ketone and other water-insoluble impurities. Discard the organic layer.
- Carefully basify the aqueous layer to a pH of 9-10 by the slow addition of a 15% aqueous sodium hydroxide solution. The solution should be cooled in an ice bath during this process.
- Extract the basic aqueous solution with diethyl ether three times (1 x 80 mL, 2 x 50 mL).
- Combine the organic extracts and dry over anhydrous calcium chloride.

5. Purification:

- Filter the dried ether solution to remove the calcium chloride.
- Remove the diethyl ether by rotary evaporation under reduced pressure.
- The resulting crude **3-octanamine** can be further purified by fractional distillation to yield the final product.

Experimental Workflow



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Caption: Workflow for the synthesis of **3-octanamine**.

Expected Results

The reaction is expected to produce **3-octanamine** with a good yield after purification. The purity of the final product can be assessed by gas chromatography (GC) and its identity confirmed by spectroscopic methods.

Physicochemical Properties:

Property	Expected Value
Appearance	Colorless to pale yellow liquid
Boiling Point	161-163 °C
Yield	~50-60%

Predicted Spectroscopic Data:

- ^1H NMR (CDCl_3):
 - δ 0.8-1.0 (m, 6H): Overlapping triplets corresponding to the two terminal methyl groups ($-\text{CH}_2\text{CH}_3$).
 - δ 1.2-1.6 (m, 10H): Broad multiplet for the five methylene groups ($-\text{CH}_2-$).
 - δ 1.6 (s, 2H): Broad singlet for the amine protons ($-\text{NH}_2$).
 - δ 2.7-2.9 (m, 1H): Multiplet for the methine proton adjacent to the amine group ($-\text{CHNH}_2$).
- ^{13}C NMR (CDCl_3):
 - δ ~10, ~14: Signals for the two terminal methyl carbons.
 - δ ~23, ~28, ~32, ~37, ~40: Signals for the methylene carbons.
 - δ ~50: Signal for the methine carbon attached to the nitrogen.
- Mass Spectrometry (EI):

- m/z 129: Molecular ion peak $[M]^+$.
- m/z 114: Fragment corresponding to the loss of a methyl group $[M-CH_3]^+$.
- m/z 100: Fragment corresponding to the loss of an ethyl group $[M-C_2H_5]^+$.
- m/z 58: A common fragment for primary amines resulting from alpha-cleavage.

Safety Precautions

- This synthesis should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- 3-Octanone is flammable. Keep away from open flames and hot surfaces.
- Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.
- Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
- Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.

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